

Application Notes and Protocols for UNC8153 TFA in Cell Culture

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Compound of Interest

Compound Name: UNC8153 TFA

Cat. No.: B13909994

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These application notes provide a comprehensive guide for the use of UNC8153 trifluoroacetate (TFA) in cell culture experiments. UNC8153 is a potent and selective targeted degrader of the Nuclear receptor-binding SET domain-containing 2 (NSD2) protein.^{[1][2][3][4]} This document outlines the mechanism of action, provides quantitative data, and offers detailed protocols for the application of **UNC8153 TFA** in a laboratory setting.

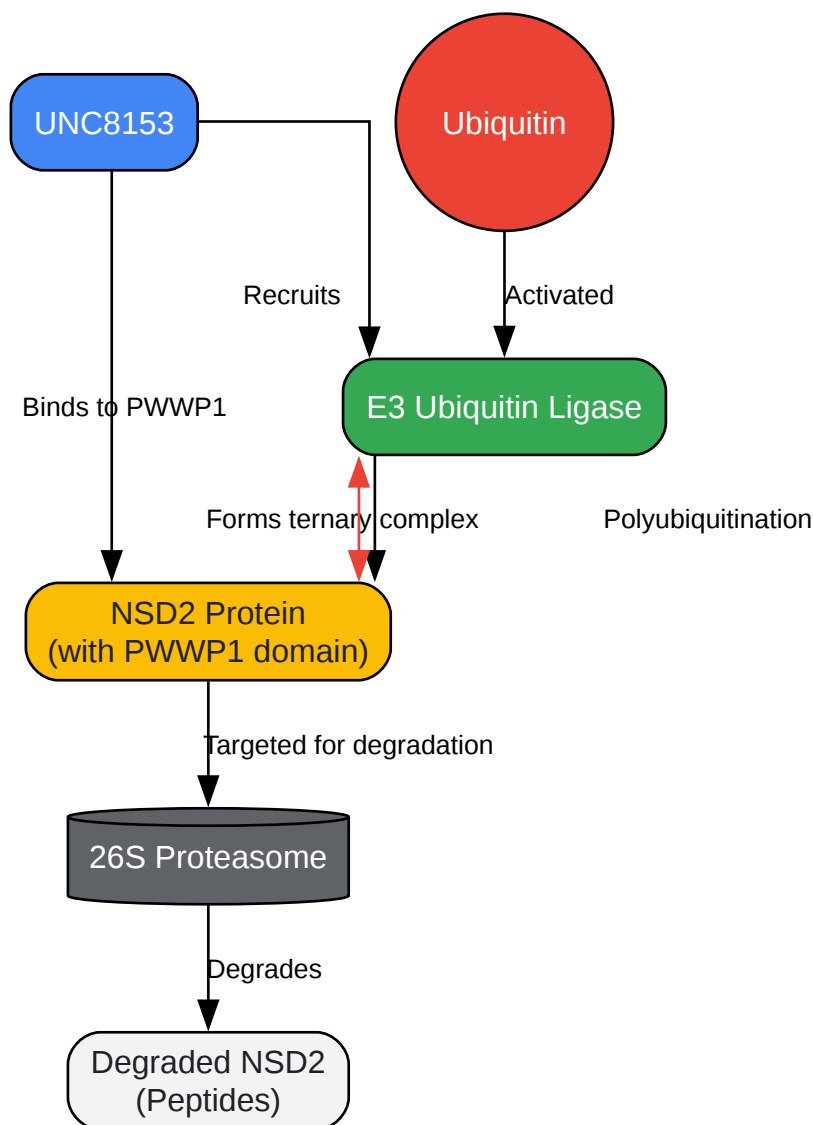
Introduction to UNC8153 TFA

UNC8153 is a small molecule that potently and selectively induces the degradation of the NSD2 protein, a histone methyltransferase responsible for the dimethylation of lysine 36 on histone 3 (H3K36me2).^{[1][2][5]} Dysregulation of NSD2 is implicated in various cancers, making it a compelling target for therapeutic development.^{[1][2][5]} UNC8153 acts by binding to the PWWP1 domain of NSD2 and recruiting an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of NSD2.^{[1][5]} This degradation is dependent on both the proteasome and the neddylation pathway.^{[1][6]} The TFA salt form of UNC8153 is a common formulation for this compound.

Mechanism of Action

UNC8153 functions as a "molecular glue" to induce the degradation of NSD2. The molecule engages the PWWP1 domain of NSD2 and recruits an E3 ubiquitin ligase complex. This proximity leads to the polyubiquitination of NSD2, marking it for recognition and degradation by

the 26S proteasome. The result is a reduction in cellular levels of both the NSD2 protein and the H3K36me2 histone mark.[1][2]



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Caption: Mechanism of UNC8153-mediated NSD2 degradation.

Quantitative Data Summary

The following table summarizes the quantitative data for **UNC8153 TFA** in various cell lines.

Parameter	Cell Line	Value	Reference
Kd	-	24 nM	[3][7]
DC50 (NSD2 degradation)	U2OS	0.35 μ M	[3][7]
DC50 (NSD2-long degradation)	KMS11	3.41 μ M	[1]
Effective Concentration (NSD2 degradation)	MM.1S	10 μ M	[4]
Effective Concentration (Anti-proliferative)	MM.1S	0-50 μ M (over 96h)	[7]
Effective Concentration (Anti-adhesive)	KMS11	20 μ M	[3][4]

Experimental Protocols

General Handling and Storage

- Storage: Store **UNC8153 TFA** powder at -20°C for up to 3 years.
- Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. Aliquot and store at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.
- Working Solutions: On the day of the experiment, prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all experimental conditions and does not exceed a non-toxic level (typically $\leq 0.1\%$).

Protocol 1: Cell Viability Assay (e.g., using MTT or CellTiter-Glo®)

This protocol is a general guideline for assessing the effect of **UNC8153 TFA** on the viability and proliferation of adherent cancer cell lines.

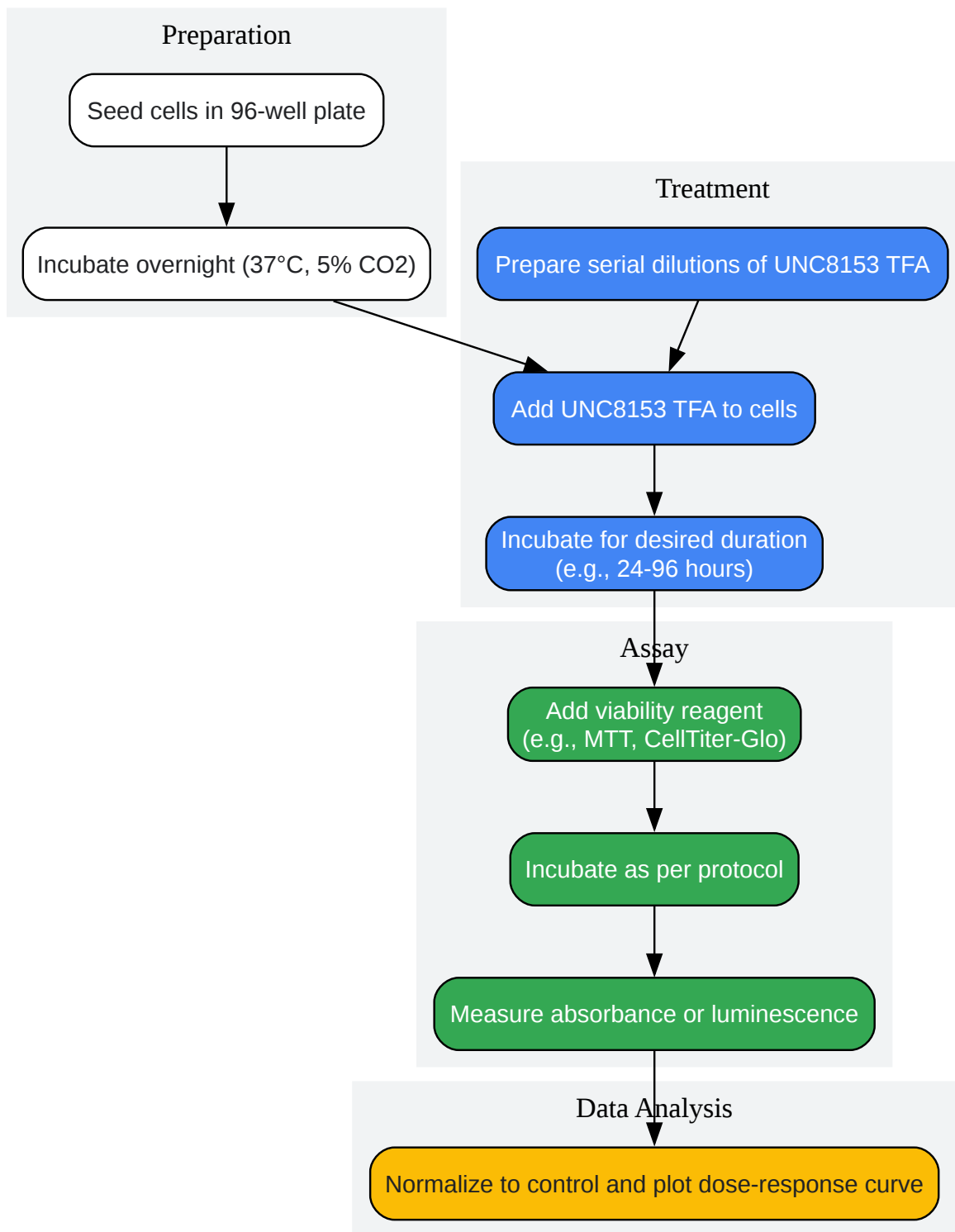
Materials:

- **UNC8153 TFA**
- Selected cancer cell line (e.g., MM.1S, KMS11, U2OS)
- Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
- Sterile 96-well cell culture plates
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
- Plate reader capable of measuring absorbance or luminescence

Procedure:

- Cell Seeding:
 - Culture cells to ~80% confluency.
 - Wash cells with PBS, then detach using Trypsin-EDTA.
 - Resuspend cells in complete medium and perform a cell count.
 - Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
 - Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
- Compound Treatment:

- Prepare a serial dilution of **UNC8153 TFA** in complete medium at 2x the final desired concentrations.
- Remove the medium from the wells and add 100 μ L of the **UNC8153 TFA** dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).
- Incubate the plate for the desired treatment period (e.g., 24, 48, 72, or 96 hours).
- Cell Viability Measurement:
 - For MTT Assay:
 - Add 10 μ L of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
 - Remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a plate reader.
 - For CellTiter-Glo® Assay:
 - Equilibrate the plate to room temperature for 30 minutes.
 - Add 100 μ L of CellTiter-Glo® reagent to each well.
 - Mix on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
 - Measure luminescence using a plate reader.
- Data Analysis:
 - Subtract the background reading (from wells with medium only).
 - Normalize the data to the vehicle control to determine the percentage of cell viability.
 - Plot the results as a dose-response curve to determine the IC₅₀ value.



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Caption: Experimental workflow for a cell viability assay.

Protocol 2: Western Blotting for NSD2 Degradation

This protocol outlines the procedure to detect the degradation of NSD2 protein following treatment with **UNC8153 TFA**.

Materials:

- **UNC8153 TFA**
- Selected cancer cell line
- Complete cell culture medium
- 6-well cell culture plates
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-NSD2, anti-H3K36me2, and a loading control like anti-GAPDH or anti- β -actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Treatment:

- Seed cells in 6-well plates and allow them to attach overnight.
- Treat cells with various concentrations of **UNC8153 TFA** for the desired time points (e.g., 6, 24, 48 hours). Include a vehicle control.
- Cell Lysis:
 - Wash cells with ice-cold PBS.
 - Lyse the cells in RIPA buffer on ice for 30 minutes.
 - Scrape the cells and collect the lysate.
 - Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
 - Collect the supernatant containing the protein.
- Protein Quantification:
 - Determine the protein concentration of each sample using a BCA assay.
- Western Blotting:
 - Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
 - Boil the samples at 95°C for 5 minutes.
 - Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibodies (e.g., anti-NSD2 and anti-GAPDH) overnight at 4°C.
 - Wash the membrane three times with TBST.

- Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
- Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Data Analysis:
 - Quantify the band intensities using image analysis software.
 - Normalize the intensity of the NSD2 band to the loading control band (GAPDH or β -actin).
 - Compare the normalized NSD2 levels in the treated samples to the vehicle control to determine the extent of degradation.

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